(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chiral compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by its isopropyl group attached to the nitrogen atom and its tetrahydro structure, which makes it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes that ensure high yields and purity. For example, the use of praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles has shown high catalytic activity under mild reaction conditions . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential role in biological signaling pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which is a simpler structure without the isopropyl group and tetrahydro configuration.
Tetrahydrocarbazole: Another indole derivative with a similar tetrahydro structure but different substituents.
Cyclohepta[b]indole: A structurally related compound with a seven-membered ring fused to the indole core.
Uniqueness
(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C14H18N2 |
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Molecular Weight |
214.31 g/mol |
IUPAC Name |
(1S)-1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3/t13-/m0/s1 |
InChI Key |
ANFOWSMYMVVVLD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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